

Application Notes and Protocols for FHT-1015

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Compound of Interest

Compound Name: FHT-1015

Cat. No.: B10830117

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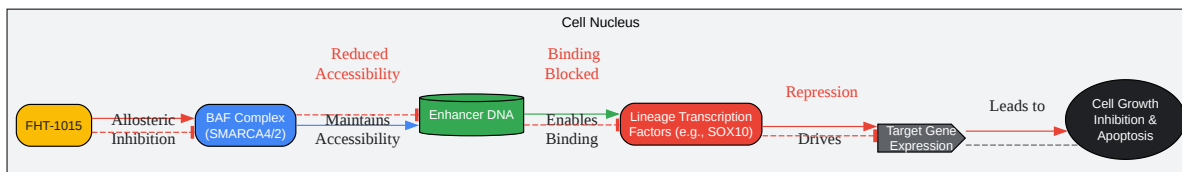
For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase activity of SMARCA4 (BRG1) and SMARCA2 (BRM), the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] This document provides detailed in vitro experimental protocols for researchers utilizing **FHT-1015**. It covers biochemical assays to determine enzymatic inhibition, cell-based assays to assess cellular phenotypes such as proliferation and apoptosis, and epigenomic assays to probe the compound's effect on chromatin accessibility and transcription factor occupancy.

Mechanism of Action

FHT-1015 acts as a dual inhibitor of SMARCA4 and SMARCA2 through a unique allosteric mechanism.[3] By binding to an allosteric site, **FHT-1015** induces a conformational change in the ATPase domain, inhibiting its activity.[1] This enzymatic inhibition prevents the BAF complex from remodeling chromatin, leading to a rapid, lineage-specific reduction in chromatin accessibility at enhancer regions.[3][4] Consequently, the binding of key lineage-defining transcription factors, such as SOX10 and MITF in uveal melanoma, is disrupted.[3][5] This leads to the downregulation of their target gene expression programs, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[6][7]



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Caption: Mechanism of **FHT-1015** action on the BAF complex.

Quantitative Data Summary

FHT-1015 demonstrates high potency for its intended targets with excellent selectivity over related ATPases.

Table 1: Biochemical Inhibition of ATPase Activity

Target	FHT-1015 IC ₅₀	Assay Method	Reference
SMARCA4 (BRG1)	4 nM (≤ 10 nM)	ADP-Glo	[1]
SMARCA2 (BRM)	5 nM (≤ 10 nM)	ADP-Glo	[1]
CHD4	> 200 μM (> 400 μM)	ADP-Glo	[4]

Table 2: Cellular Activity of **FHT-1015** in Sensitive Cancer Cell Lines

Cell Line	Assay	Endpoint	Typical Concentration	Duration	Reference
Uveal Melanoma (e.g., 92-1, MP41)	CellTiter-Glo	Growth Inhibition (IC ₅₀)	Sub- μ M	3-7 days	[3][6]
MC38, CT26	Cell Proliferation	Inhibition	10 nM - 1 μ M	1-5 days	[1]
92-1	Cell Cycle Analysis	G1 Arrest, Sub-G1 Accumulation	100 nM	24-72 hours	[7]
92-1	Apoptosis Assay	Annexin V Positivity	Dose-dependent	48-72 hours	[3]
92-1	Chromatin Accessibility	Loss of Enhancer Accessibility	100 nM	4 hours	[4][8]

Experimental Protocols

Biochemical Assay: SMARCA4/2 ATPase Activity (ADP-Glo™)

This protocol measures the DNA-dependent ATPase activity of SMARCA4 or SMARCA2 by quantifying the amount of ADP produced.

Materials:

- Recombinant full-length SMARCA4 or SMARCA2 protein
- Nucleosome or dsDNA substrate
- **FHT-1015** (dissolved in DMSO)

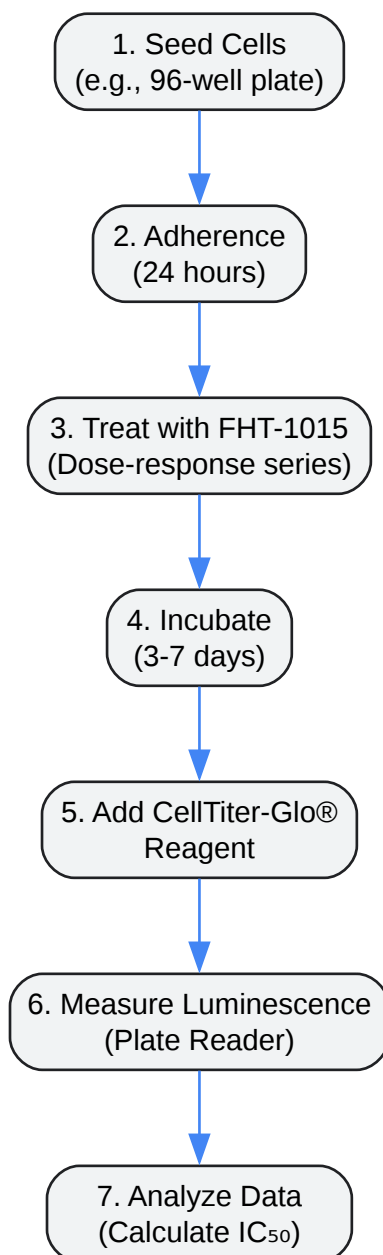
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20, 1 mM DTT)
- ATP

Procedure:

- Compound Preparation: Prepare a serial dilution of **FHT-1015** in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
- Enzyme/Substrate Preparation: Dilute SMARCA4/2 enzyme and DNA substrate in Assay Buffer.
- Reaction Initiation: In a 384-well plate, add the **FHT-1015** dilution or DMSO control. Add the enzyme/DNA mix. Pre-incubate for 15 minutes at room temperature.
- Start Reaction: Add ATP to initiate the reaction. The final ATP concentration should be at or near the K_m for the enzyme.
- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- ADP Detection:
 - Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
- Data Acquisition: Measure luminescence using a plate reader.
- Analysis: Convert luminescence signals to ADP concentration. Plot the percent inhibition against the log of **FHT-1015** concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Proliferation/Viability (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which reflects the number of metabolically active cells.



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Caption: Workflow for cell viability assessment using CellTiter-Glo®.

Materials:

- Cancer cell lines (e.g., uveal melanoma line 92-1)

- Complete cell culture medium
- **FHT-1015** (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Opaque-walled 96-well plates suitable for luminescence

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Prepare a 10-point, 3-fold serial dilution of **FHT-1015** in culture medium. Remove the old medium from the cells and add the medium containing the compound or DMSO vehicle control.
- Incubation: Incubate plates for the desired period (e.g., 3 or 7 days).^{[3][6]} For longer assays (7 days), replenish the medium and compound at day 3 or 4.^{[4][6]}
- Assay:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence with a plate reader.
- Analysis: Normalize the results to the DMSO-treated controls. Plot the relative viability against the log of **FHT-1015** concentration and fit to a dose-response curve to calculate the absolute IC₅₀.^[3]

Epigenomic Assay: Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol maps genome-wide chromatin accessibility changes following **FHT-1015** treatment.

Materials:

- Cells treated with **FHT-1015** (e.g., 100 nM for 4 hours) or DMSO.[8]
- Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630).
- Transposition Reaction Mix (using a Tn5 transposase kit like Illumina Tagment DNA Enzyme and Buffer).
- DNA purification kit (e.g., Qiagen MinElute).
- PCR reagents for library amplification.
- Next-generation sequencer.

Procedure:

- Cell Harvesting: Harvest approximately 50,000 viable cells by centrifugation.
- Nuclei Isolation:
 - Wash cells with ice-cold PBS.
 - Resuspend the cell pellet in 50 µL of cold Lysis Buffer and pipette up and down to lyse cells.
 - Immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
- Tagmentation:
 - Carefully remove the supernatant.

- Resuspend the nuclei pellet in the Transposition Reaction Mix containing Tn5 transposase.
- Incubate at 37°C for 30 minutes.
- DNA Purification: Immediately purify the tagmented DNA using a DNA purification kit.
- Library Amplification:
 - Amplify the purified DNA using PCR with indexed primers for 5 cycles.
 - Run a small aliquot on a qPCR to determine the additional number of cycles needed to avoid saturation.
 - Complete the remaining PCR cycles.
- Library Purification & QC: Purify the amplified library (e.g., with AMPure XP beads). Check the library quality and size distribution using a Bioanalyzer or similar instrument.
- Sequencing: Pool libraries and perform paired-end sequencing.
- Data Analysis: Align reads to the reference genome. Call peaks using software like MACS2. Perform differential accessibility analysis between **FHT-1015** and DMSO-treated samples to identify regions with lost or gained accessibility.[4] Motif analysis can be performed on these regions to identify transcription factors whose binding sites are affected.[3]

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